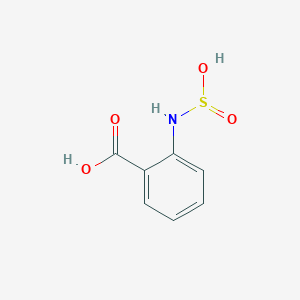
2-(Sulfinoamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Sulfinoamino)benzoic acid, commonly known as SABA, is a chemical compound that has gained significant attention in the scientific research community due to its diverse range of applications. SABA is a sulfonated amino acid that is widely used in biochemical and physiological studies due to its unique properties.
Mechanism Of Action
SABA works by reacting with sulfhydryl groups on proteins, which can then be used to label or modify the protein. SABA is a highly specific reagent, and it reacts only with sulfhydryl groups, making it an ideal probe for studying proteins.
Biochemical And Physiological Effects
SABA has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to modulate the function of ion channels. SABA has also been shown to have antioxidant properties, which may have potential therapeutic applications.
Advantages And Limitations For Lab Experiments
The advantages of using SABA in lab experiments include its high specificity, ease of synthesis, and ability to label proteins with sulfhydryl groups. However, SABA has some limitations, including the potential for non-specific labeling and the need for careful optimization of labeling conditions.
Future Directions
There are many potential future directions for research on SABA, including the development of new labeling strategies, the investigation of its antioxidant properties, and the exploration of its potential therapeutic applications. Additionally, the use of SABA in combination with other probes and techniques may lead to new insights into the structure and function of proteins.
Synthesis Methods
SABA can be synthesized using a variety of methods, including the reaction of 2-aminobenzoic acid with sodium bisulfite, or the reaction of 2-chlorobenzoic acid with sodium sulfite and ammonia. The synthesis of SABA is a relatively straightforward process, and the compound can be obtained in high yields with good purity.
Scientific Research Applications
SABA has been extensively used in scientific research as a probe for investigating the structure and function of proteins. SABA can be used to label proteins with sulfhydryl groups, which can then be used for a variety of applications, including protein purification, protein-protein interactions, and protein localization studies.
properties
CAS RN |
125786-66-5 |
|---|---|
Product Name |
2-(Sulfinoamino)benzoic acid |
Molecular Formula |
C7H7NO4S |
Molecular Weight |
201.2 g/mol |
IUPAC Name |
2-(sulfinoamino)benzoic acid |
InChI |
InChI=1S/C7H7NO4S/c9-7(10)5-3-1-2-4-6(5)8-13(11)12/h1-4,8H,(H,9,10)(H,11,12) |
InChI Key |
NGIXXBBKFOVSRX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)O |
synonyms |
Benzoic acid, 2-(sulfinoamino)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



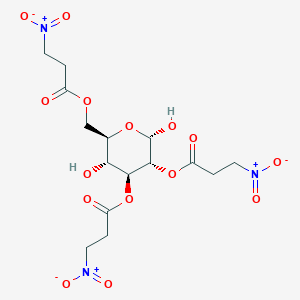

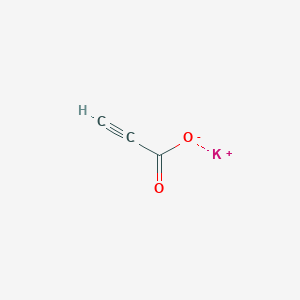

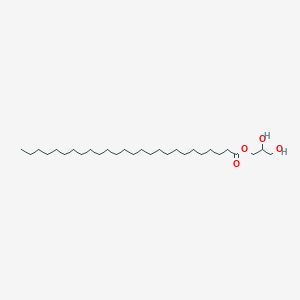
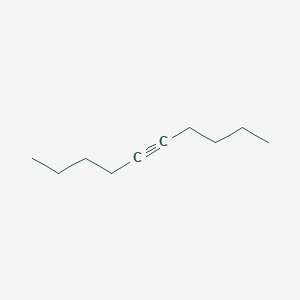
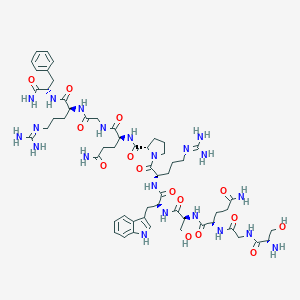

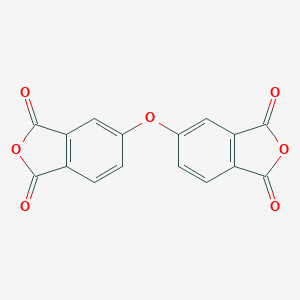
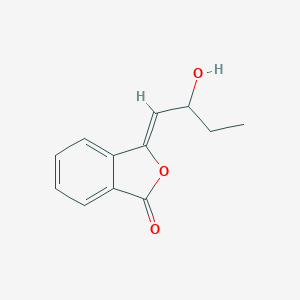
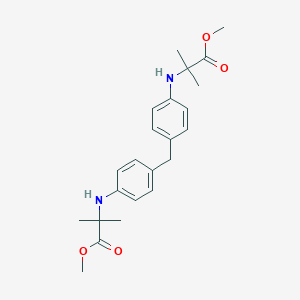
![Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate](/img/structure/B157711.png)

![4-Methyl-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B157719.png)